molecular formula C9H13NO5 B2588602 2-(Cyclopropylformamido)pentanedioic acid CAS No. 1396966-26-9

2-(Cyclopropylformamido)pentanedioic acid

Cat. No. B2588602
M. Wt: 215.205
InChI Key: POVFRDAZPYIGHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclopropylformamido)pentanedioic acid is a chemical compound with the molecular formula C9H13NO5 . It is a compound that has been used for research purposes .

Scientific Research Applications

Antineoplastic Activity

Recent studies have focused on the synthesis and characterization of various 2-(Cyclopropylformamido)pentanedioic acid derivatives, investigating their potential antineoplastic (anti-cancer) activities both in vitro (against human cell lines) and in vivo (in animal models). One study reported the synthesis of novel 2-(4-methylbenzenesulphonamido)pentanedioic acid bis amide derivatives, showing encouraging antineoplastic activity against cell lines such as human breast cancer (MCF-7), leukemia (K-562), ovarian cancer (OVACAR-3), human colon adenocarcinoma (HT-29), and human kidney carcinoma (A-498). The in vivo activity was assessed in female Swiss albino mice against Ehrlich ascites carcinoma (EAC), with some derivatives demonstrating significant antineoplastic effects (Dutta, Ray, & Nagarajan, 2014).

Enhanced Bioavailability

Another area of research is the enhancement of oral bioavailability of pharmaceutical compounds. For instance, the use of 2-(phosphonomethyl)-pentanedioic acid (2-PMPA) derivatives has been explored to improve bioavailability through various prodrug strategies. These strategies involve masking the acidic groups of 2-PMPA to enhance its pharmacokinetic properties, potentially facilitating its clinical application in neurological and psychiatric disorders, as well as in inflammatory bowel disease (IBD) and cancer treatment (Dash et al., 2019).

Supramolecular Assembly

The compound 2-ureido-pentanedioic acid has been synthesized and characterized, showing the formation of a supramolecular assembly through intermolecular hydrogen bonding. This assembly demonstrates potential for the development of novel materials with specific structural and functional properties, highlighting the versatility of 2-(Cyclopropylformamido)pentanedioic acid derivatives in material science (Delgado et al., 2016).

Pharmacokinetic Studies

Pharmacokinetic studies of related compounds, such as Pentanedioic acid imidazolyl ethanamide, have provided insights into the metabolic pathways and elimination processes of these molecules in humans. Such studies are crucial for understanding the safety and efficacy of potential pharmaceutical agents, guiding their development towards clinical use (Gordeev et al., 2021).

Future Directions

While specific future directions for 2-(Cyclopropylformamido)pentanedioic acid are not explicitly stated, it’s worth noting that compounds with similar structures are often explored for their potential in various fields such as medicine, electronics, agriculture, and food production .

properties

IUPAC Name

2-(cyclopropanecarbonylamino)pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5/c11-7(12)4-3-6(9(14)15)10-8(13)5-1-2-5/h5-6H,1-4H2,(H,10,13)(H,11,12)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVFRDAZPYIGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylformamido)pentanedioic acid

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